N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide derivative characterized by a benzimidazole core linked to a pyrazole-sulfonamide scaffold. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and heterocyclic motifs are pharmacologically relevant. The benzimidazole moiety is known for its role in DNA intercalation and kinase inhibition, while sulfonamides are widely recognized for their antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S2/c1-11-17(12(2)22(21-11)13-7-8-27(23,24)10-13)28(25,26)18-9-16-19-14-5-3-4-6-15(14)20-16/h3-6,13,18H,7-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXPCXCPTQBQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and implications in pharmacology, particularly focusing on its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties. The benzimidazole and pyrazole frameworks are known for their biological significance, often serving as scaffolds in drug design. A notable method includes the condensation of benzimidazole derivatives with sulfonamide groups under specific conditions to yield the target compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported below 10 µg/mL, indicating potent antibacterial effects .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | < 5 |
| Compound B | E. coli | < 10 |
| Compound C | Candida albicans | < 15 |
Anticancer Activity
The anticancer potential of related compounds has also been explored. For example, certain benzimidazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as K562 (chronic myeloid leukemia) and MCF7 (breast cancer). The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .
In a study involving a structurally similar compound, it was found that the compound induced apoptosis in cancer cells by downregulating c-Myc expression and other pro-survival proteins .
Case Studies
Several case studies illustrate the biological activity of compounds within this chemical class:
-
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity of synthesized benzimidazole derivatives.
- Method : Disc diffusion method was employed against various pathogens.
- Results : Compounds exhibited varying degrees of inhibition against tested strains, with some achieving MIC values less than 5 µg/mL.
-
Case Study 2: Cytotoxicity Assessment
- Objective : To assess the cytotoxic effects of a related compound on cancer cell lines.
- Method : MTT assay was used to determine cell viability.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural homology with imidazole and pyrazole derivatives. Key comparisons include:
Key Observations :
- The target compound’s sulfonamide group differentiates it from the intermediate in , which lacks this moiety. Sulfonamides are critical for enhancing solubility and binding to biological targets (e.g., carbonic anhydrase) .
- The tetrahydrothiophene sulfone group in the target compound may improve metabolic stability compared to simpler sulfones or thioether derivatives, as sulfone groups are less prone to oxidative degradation .
Pharmacological and Computational Insights
- Antimicrobial Activity: While highlights the antimicrobial efficacy of imidazole-pyrazole hybrids (e.g., MIC values of 8–32 µg/mL against S. aureus), the target compound’s activity remains uncharacterized.
- Thermochemical Stability : ’s density-functional theory (DFT) framework could predict the compound’s stability. For instance, exact-exchange terms in DFT models (as in Becke’s 1993 functional) might better estimate its electronic properties compared to simpler pyrazole derivatives .
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide formation. For example, a common procedure involves reacting a pyrazole-thiol intermediate (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with a benzimidazole derivative in the presence of a base like K₂CO₃ in DMF at room temperature . Optimizing yields requires adjusting solvent polarity, stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to base), and reaction time. Post-synthesis purification via recrystallization (ethanol/water mixtures) or HPLC (as used in intermediates with >95% purity) is critical .
Advanced: How can Design of Experiments (DoE) enhance the optimization of continuous-flow synthesis for this compound?
Answer:
DoE allows systematic exploration of variables (e.g., temperature, flow rate, catalyst loading) to identify optimal conditions. For instance, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce side reactions by maintaining precise control over residence time and mixing . A Plackett-Burman or central composite design can model interactions between parameters, enabling predictive optimization of sulfonamide formation yields. Statistical software (e.g., JMP, Minitab) is recommended for analyzing response surfaces .
Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., methyl groups on pyrazole, sulfonamide linkage) .
- IR Spectroscopy : Confirms functional groups (e.g., S=O stretches at ~1150–1300 cm⁻¹ for sulfonamide, C=N stretches for benzimidazole) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks .
Advanced: How can conflicting biological activity data across studies be resolved methodologically?
Answer:
Contradictions may arise from assay variability (e.g., microbial strains, incubation conditions). To address this:
- Perform dose-response curves across multiple assays (e.g., broth microdilution vs. agar diffusion) .
- Use standardized positive controls (e.g., ciprofloxacin for antibacterial studies) and replicate experiments in triplicate.
- Apply chemoinformatics tools to correlate structural modifications (e.g., substituent electronegativity) with activity trends .
Basic: What purification strategies are recommended to achieve high-purity sulfonamide derivatives?
Answer:
- Recrystallization : Use ethanol/water (1:1) or DCM/hexane mixtures to remove unreacted starting materials .
- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in DCM) for polar byproducts .
- HPLC : Semi-preparative C18 columns with acetonitrile/water mobile phases for final purity validation (>99%) .
Advanced: How can molecular docking predict this compound’s interaction with biological targets?
Answer:
- Target Preparation : Retrieve protein structures (e.g., bacterial dihydrofolate reductase) from PDB. Protonate and minimize energy using tools like AutoDockTools .
- Ligand Docking : Use AutoDock Vina to simulate binding poses. Focus on key residues (e.g., His214 in E. coli DHFR) for hydrogen bonding and hydrophobic interactions .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine predictive models .
Basic: What protocols are recommended for antimicrobial evaluation of this compound?
Answer:
- Antibacterial Assays : Broth microdilution (CLSI guidelines) with Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Test concentrations from 0.5–128 µg/mL .
- Antifungal Assays : Agar diffusion against C. albicans, with fluconazole as a control.
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced: How can side reactions during sulfonamide formation be minimized?
Answer:
- Temperature Control : Maintain reactions at 0–5°C to suppress sulfonic acid byproduct formation .
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
- In Situ Monitoring : Employ inline FTIR or LC-MS to detect intermediates and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
